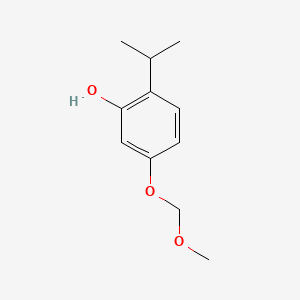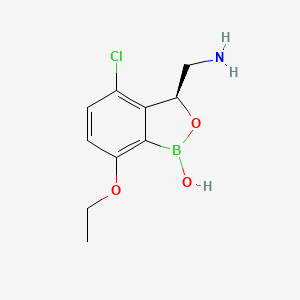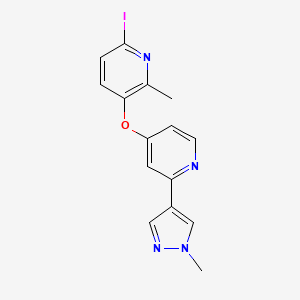![molecular formula C14H26N2O3 B13917952 Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-10-18-14(11-16)5-7-15(4)8-6-14/h5-11H2,1-4H3 |
Clé InChI |
GFQGOZCCJUMBHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)


![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)

![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)




![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
